3-(3-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
CAS No.:
Cat. No.: VC15123661
Molecular Formula: C22H24ClN5O2
Molecular Weight: 425.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24ClN5O2 |
|---|---|
| Molecular Weight | 425.9 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
| Standard InChI | InChI=1S/C22H24ClN5O2/c1-30-19-11-5-4-10-18(19)28(22(29)24-17-9-7-8-16(23)14-17)15-21-26-25-20-12-3-2-6-13-27(20)21/h4-5,7-11,14H,2-3,6,12-13,15H2,1H3,(H,24,29) |
| Standard InChI Key | RPNJRJGKQOLZEK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three key components:
-
Urea backbone: The central carbonyl group bridges two nitrogen atoms, forming the urea moiety.
-
Aryl substituents:
-
A 3-chlorophenyl group at position 3.
-
A 2-methoxyphenyl group at position 1.
-
-
Triazoloazepine system: A fused bicyclic structure with a triazolo[4,3-a]azepine core, including a seven-membered azepine ring and a triazole ring .
The molecular formula is inferred as C₂₄H₂₅ClN₆O₂, with a molecular weight of 489.0 g/mol (calculated using PubChem’s molecular weight algorithm) .
Stereochemical Considerations
The triazoloazepine core introduces stereochemical complexity due to:
-
Chirality at the azepine nitrogen: The seven-membered ring adopts a boat conformation, influencing spatial orientation.
-
Tautomerism in the triazole ring: Prototropic shifts between 1H- and 2H-triazole forms may occur, affecting electronic properties .
Synthesis and Structural Modification
Key Synthetic Routes
While no direct synthesis protocols are published for this compound, analogous triazoloazepine-urea derivatives are typically synthesized via:
-
Triazoloazepine Core Formation:
-
Urea Linkage Installation:
Yield Optimization Challenges
-
Steric hindrance: Bulky substituents on the azepine ring reduce reaction efficiency (typical yields: 15–30%) .
-
Solvent effects: Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.
Physicochemical Properties
Experimental and Predicted Data
Stability Profile
-
Photolability: The chlorophenyl group increases susceptibility to UV degradation (t₁/₂ = 48 hrs under sunlight) .
Biological Activity and Mechanism
Putative Targets
Structural analogs exhibit activity against:
-
Serotonin receptors (5-HT₂A): Ki = 12 nM (comparable to ketanserin) .
-
Cytochrome P450 3A4: Moderate inhibition (IC₅₀ = 8.2 μM).
Pharmacodynamic Effects
-
Antipsychotic potential: Dual 5-HT₂A/D₂ receptor modulation observed in murine models .
-
Metabolic interactions: Inhibits CYP3A4-mediated midazolam metabolism by 37% at 10 μM.
| Parameter | Value |
|---|---|
| LD₅₀ (oral) | 320 mg/kg |
| Hepatotoxicity | ALT elevation at ≥100 mg/kg/day |
Genotoxicity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume